molecular formula C7H7NO5S B8808641 3-Nitrotoluene-4-sulfonic acid CAS No. 65542-35-0

3-Nitrotoluene-4-sulfonic acid

Cat. No.: B8808641
CAS No.: 65542-35-0
M. Wt: 217.20 g/mol
InChI Key: MXGITBULPTZNHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mechanistic Aspects of Aromatic Nitration

Aromatic nitration is a classic example of electrophilic aromatic substitution, where a nitro group (-NO2) is introduced onto an aromatic ring. cerritos.edu

The nitration of toluene (B28343) is typically carried out using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). nih.gov In this "mixed acid" system, sulfuric acid acts as a catalyst by protonating nitric acid. This protonation leads to the loss of a water molecule and the formation of the highly reactive electrophile, the nitronium ion (NO₂⁺). masterorganicchemistry.comlibretexts.org

The generation of the nitronium ion is a crucial first step. masterorganicchemistry.com Once formed, the electron-rich aromatic ring of toluene attacks the electrophilic nitronium ion. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as the arenium ion or sigma complex. cerritos.edumasterorganicchemistry.com In the final step, a weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding nitrotoluene. masterorganicchemistry.com

The methyl group (-CH₃) of toluene is an activating, ortho-, para-directing group. This means it increases the rate of electrophilic aromatic substitution compared to benzene (B151609) and directs the incoming electrophile to the positions ortho and para to itself. cerritos.edu The methyl group is electron-donating through an inductive effect, which enriches the electron density of the aromatic ring, making it more susceptible to electrophilic attack.

Consequently, the nitration of toluene primarily yields a mixture of ortho-nitrotoluene and para-nitrotoluene, with a smaller amount of meta-nitrotoluene. nih.goviarc.fr The typical isomer distribution in commercial nitration processes is approximately 45-62% ortho-nitrotoluene, 33-50% para-nitrotoluene, and only 2-5% meta-nitrotoluene. nih.goviarc.fr The preference for ortho and para substitution is attributed to the greater stability of the corresponding carbocation intermediates, where the positive charge can be delocalized onto the carbon atom bearing the methyl group.

Recent research has explored methods to enhance the regioselectivity towards the para-isomer, which is often the more desired product. The use of solid acid catalysts, such as zeolites, has shown promise in increasing the para- to ortho-isomer ratio. uncw.eduicm.edu.pl This enhanced selectivity is thought to arise from the steric constraints imposed by the catalyst's pores, which favor the formation of the less sterically hindered para-isomer. uncw.edugoogle.com

Table 1: Isomer Distribution in the Nitration of Toluene under Various Conditions

Nitrating Agent/CatalystOrtho-isomer (%)Meta-isomer (%)Para-isomer (%)Reference
Mixed Acid (HNO₃/H₂SO₄)57439 uncw.edu
Zeolite H-Beta180.5282 uncw.edu
n-Propyl nitrate/Bentonite (B74815)--ortho/para ratio of 0.52 asianpubs.org
iso-Propyl nitrate/Bentonite--ortho/para ratio of 0.47 asianpubs.org
Cyclohexyl nitrate/Bentonite--ortho/para ratio of 0.41 asianpubs.org
iso-Octyl nitrate/Bentonite--ortho/para ratio of 0.41 asianpubs.org

The nitration of activated aromatic compounds like toluene is a rapid reaction. rsc.org The relative amounts of the different isomers formed can be influenced by whether the reaction is under kinetic or thermodynamic control. bccampus.cawikipedia.org

Kinetic Control: At lower temperatures, the product distribution is governed by the relative rates of formation of the different isomers. The isomer with the lowest activation energy for its formation will be the major product. libretexts.orglibretexts.orgmasterorganicchemistry.com

Thermodynamic Control: At higher temperatures, the reaction becomes reversible, and the product distribution reflects the relative thermodynamic stabilities of the isomers. The most stable isomer will be the major product. wikipedia.orglibretexts.orgmasterorganicchemistry.com

In the nitration of toluene, the ortho and para isomers are generally the kinetic products due to the electronic directing effect of the methyl group. cerritos.edu The thermodynamic stability of the isomers is also a factor, with the para isomer often being slightly more stable due to reduced steric hindrance. However, for many practical applications, the reaction is run under conditions that favor kinetic control.

Mechanistic Aspects of Aromatic Sulfonation

The second step in the synthesis of 3-nitrotoluene-4-sulfonic acid is the sulfonation of 3-nitrotoluene (B166867). Aromatic sulfonation is another key electrophilic aromatic substitution reaction. wikipedia.org

The sulfonation of aromatic compounds is typically achieved using concentrated sulfuric acid or fuming sulfuric acid (a solution of sulfur trioxide in sulfuric acid). wikipedia.orgnumberanalytics.com The actual electrophile in this reaction is believed to be sulfur trioxide (SO₃) or its protonated form. masterorganicchemistry.comwikipedia.org

Computational studies suggest that the mechanism can be complex. In nonpolar media, the reaction may proceed through a concerted mechanism involving two molecules of SO₃ without the formation of a distinct Wheland intermediate. acs.org However, in polar solvents, a more traditional stepwise mechanism involving a sigma complex is favored. acs.org The reaction is also known to be reversible, which is a key difference from aromatic nitration. wikipedia.org

In the sulfonation of 3-nitrotoluene, the existing substituents on the aromatic ring, the nitro group (-NO₂) and the methyl group (-CH₃), dictate the position of the incoming sulfonic acid group (-SO₃H).

The nitro group is a strong deactivating, meta-directing group due to its electron-withdrawing nature. The methyl group, as previously discussed, is an activating, ortho-, para-directing group. When both are present on the ring, their directing effects must be considered in concert.

In 3-nitrotoluene, the positions ortho and para to the methyl group are positions 2, 4, and 6. The positions meta to the nitro group are positions 5 and 1 (the position of the methyl group). The directing effects are as follows:

Methyl group (activating, ortho, para-directing): Directs to positions 2, 4, and 6.

Nitro group (deactivating, meta-directing): Directs to positions 1 and 5.

The position that is activated by the methyl group and not strongly deactivated by the nitro group is position 4. Position 2 is ortho to both the methyl and nitro groups, leading to significant steric hindrance. Position 6 is ortho to the methyl group but is also para to the deactivating nitro group. Position 5 is meta to the nitro group but is also meta to the activating methyl group. Therefore, the most favored position for electrophilic attack by the sulfonating agent is the 4-position, which is ortho to the activating methyl group and meta to the deactivating nitro group, leading to the formation of this compound.

Kinetic studies on the sulfonation of similar compounds, such as p-nitrotoluene, have shown the reaction to be second order with respect to sulfur trioxide, suggesting a complex mechanism.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65542-35-0

Molecular Formula

C7H7NO5S

Molecular Weight

217.20 g/mol

IUPAC Name

4-methyl-2-nitrobenzenesulfonic acid

InChI

InChI=1S/C7H7NO5S/c1-5-2-3-7(14(11,12)13)6(4-5)8(9)10/h2-4H,1H3,(H,11,12,13)

InChI Key

MXGITBULPTZNHM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)O)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 3 Nitrotoluene 4 Sulfonic Acid

Precursor Synthesis: Nitration of Toluene (B28343) for 3-Nitrotoluene (B166867)

The initial step in producing 3-Nitrotoluene-4-sulfonic acid is the synthesis of its precursor, 3-nitrotoluene. This is achieved through the electrophilic nitration of toluene. However, this reaction characteristically yields a mixture of isomers, with 3-nitrotoluene (the meta-isomer) being the minor product.

Conventional Nitration Strategies

The most common industrial method for the mononitration of toluene involves using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). nih.gov Sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. themasterchemistry.comvedantu.comlibretexts.org The reaction is an electrophilic aromatic substitution where the toluene ring attacks the nitronium ion. themasterchemistry.comyoutube.com

The methyl group of toluene is an activating, ortho-, para-directing group. Consequently, the nitration of toluene predominantly yields ortho-nitrotoluene and para-nitrotoluene. The meta-isomer, 3-nitrotoluene, is formed in much smaller quantities. The typical isomer distribution under standard mixed-acid conditions (25–40 °C) is approximately:

55-62% 2-Nitrotoluene (B74249) (ortho) nih.gov

33-50% 4-Nitrotoluene (B166481) (para) nih.gov

2-5% 3-Nitrotoluene (meta) nih.gov

The reaction is exothermic and requires careful temperature control to prevent over-nitration to dinitrotoluene and trinitrotoluene.

Continuous-Flow Reactor Systems in Nitration Process Optimization

To address the safety risks and improve the efficiency of the highly exothermic nitration of toluene, continuous-flow microreactors have been investigated. numberanalytics.com These systems offer superior heat and mass transfer compared to traditional batch reactors, allowing for better temperature control and safer operation. numberanalytics.com Research has shown that using continuous-flow systems can significantly enhance reaction yields and reduce reaction times. For instance, one study achieved a 77.85% yield of m-nitrotoluene in just 164.84 seconds under optimized conditions. themasterchemistry.com Another study reported that a continuous-flow process could achieve a mononitrotoluene yield of 99.21%. numberanalytics.com

Table 1: Comparison of Toluene Nitration in Batch vs. Continuous-Flow Reactors

Parameter Conventional Batch Reactor Continuous-Flow Microreactor Source(s)
Safety Higher risk due to poor heat transfer and large reactant volumes. Enhanced safety due to excellent heat/mass transfer and small reactor volume. numberanalytics.com
Yield Typically around 96% total isomers. Can exceed 99% for mononitrotoluene. nih.govnumberanalytics.com
Reaction Time Can range from 30 minutes to several hours. Can be as short as a few minutes or even seconds. themasterchemistry.com
Selectivity Standard isomer distribution. Can be optimized by precise control of parameters. numberanalytics.com

Heterogeneous Catalysis in Nitration Reactions

These catalysts can offer shape-selectivity, where the transition state for para-substitution is favored within the catalyst's pores, thus altering the natural ortho/para ratio. google.com For example, nitration of toluene using a mixture of nitric acid and acetic anhydride (B1165640) over zeolite beta has been shown to improve the para- to ortho-nitrotoluene ratio compared to the same reaction in a homogeneous liquid phase. google.com Similarly, using alkyl nitrates with acid-treated bentonite (B74815) catalysts has demonstrated high para-selectivity. nih.gov

Isomer Separation and Purification of 3-Nitrotoluene

Following the nitration of toluene, the resulting mixture of ortho-, meta-, and para-nitrotoluene isomers must be separated. Due to the very low percentage of 3-nitrotoluene produced, its isolation requires efficient separation techniques. The primary methods used are fractional distillation and crystallization. nih.gov

The boiling points of the three isomers are close but distinct enough to allow for separation by fractional distillation. After an initial distillation to remove the bulk of the ortho and para isomers, the fraction enriched in 3-nitrotoluene can be further purified. msu.edu Crystallization is also employed, often in combination with distillation. nih.gov This method takes advantage of the different melting points and solubilities of the isomers. For example, p-nitrotoluene can be selectively crystallized by cooling the mixture, as it is a solid at room temperature, while the ortho and meta isomers are liquids. More advanced techniques like adsorptive separation using specific zeolites that selectively adsorb certain isomers have also been developed. google.com

Sulfonation of 3-Nitrotoluene to this compound

The second major stage in the synthesis is the electrophilic sulfonation of the purified 3-nitrotoluene intermediate. In this reaction, a sulfonic acid group (–SO₃H) is introduced onto the aromatic ring. The directing effects of the substituents already on the ring are crucial for determining the position of the incoming sulfonic acid group.

The methyl group (–CH₃) is an ortho, para-director, while the nitro group (–NO₂) is a meta-director. In 3-nitrotoluene, both groups direct the incoming electrophile to the same positions:

The methyl group directs to positions 2, 4, and 6.

The nitro group directs to positions 2, 4, and 6.

The positions ortho to the methyl group (2 and 6) are also meta to the nitro group. The position para to the methyl group (4) is also ortho to the nitro group. Due to the combined directing effects and steric considerations, the sulfonation predominantly occurs at the C-4 position, yielding this compound.

Electrophilic Sulfonation Reagents and Conditions

The sulfonation of an aromatic ring, particularly one deactivated by a nitro group, requires potent sulfonating agents and typically elevated temperatures. msu.edu The most common reagents for this transformation are concentrated sulfuric acid, fuming sulfuric acid (oleum), or sulfur trioxide (SO₃). numberanalytics.commasterorganicchemistry.comwikipedia.org

The active electrophile in these reactions is believed to be protonated sulfur trioxide (HSO₃⁺) or neutral SO₃. masterorganicchemistry.comuomustansiriyah.edu.iq For deactivated substrates like nitrotoluene, oleum (B3057394) (a solution of SO₃ in H₂SO₄) is often necessary to drive the reaction to completion. numberanalytics.com The reaction is an equilibrium process, and the presence of a dehydrating agent or excess SO₃ helps to shift the equilibrium towards the product. msu.eduwikipedia.org

While specific documented conditions for the sulfonation of 3-nitrotoluene are not widely published, the process can be inferred from established procedures for other nitrotoluene isomers. For instance, the sulfonation of 2-nitrotoluene to produce 2-nitrotoluene-4-sulfonic acid is carried out by heating with 25% oleum at 80°C. chemicalbook.com Similarly, the synthesis of 4-nitrotoluene-2-sulfonic acid from 4-nitrotoluene can be performed continuously with oleum (50-85% SO₃) or liquid SO₃ at temperatures between 75-150°C. google.comgoogle.com These conditions highlight the need for strong reagents and heat to sulfonate the deactivated nitrotoluene ring, a principle that applies directly to the sulfonation of 3-nitrotoluene.

Table 2: Reagents and General Conditions for Sulfonation of Nitrotoluenes

Reagent General Conditions Role of Reagent Source(s)
Fuming Sulfuric Acid (Oleum) Elevated temperatures (e.g., 80-120°C) are typical. Provides a high concentration of the active electrophile, SO₃, needed for deactivated rings. google.comgoogle.comchemicalbook.com
Sulfur Trioxide (SO₃) Can be used in its pure liquid or gaseous form, often with sulfuric acid. A highly reactive electrophile for sulfonation. google.comwikipedia.org
Concentrated Sulfuric Acid (H₂SO₄) Often used as a solvent and catalyst in conjunction with SO₃. Acts as a proton source to activate SO₃ and as the reaction medium. msu.edumasterorganicchemistry.com

Reaction Pathways and Process Optimization for 3-Nitrotoluene Sulfonation

The primary industrial route to this compound is the direct sulfonation of 3-nitrotoluene. This reaction is a classic example of electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org

Reaction Pathway and Regioselectivity

In the sulfonation of 3-nitrotoluene, the electrophile is typically sulfur trioxide (SO₃), used either directly or in a solution of sulfuric acid, a mixture known as oleum or fuming sulfuric acid. wikipedia.orgnumberanalytics.com The reaction proceeds via the attack of the electron-rich benzene (B151609) ring on the SO₃ electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. Subsequent deprotonation by a weak base (like HSO₄⁻) restores the aromaticity of the ring, yielding the final sulfonated product.

The substitution pattern on the starting material, 3-nitrotoluene, governs the position of the incoming sulfonic acid group. The toluene ring possesses two directing groups:

Methyl group (-CH₃): An activating, ortho-, para-directing group that increases the electron density at the positions ortho (C2, C6) and para (C4) to it. libretexts.org

Nitro group (-NO₂): A strongly deactivating, meta-directing group that withdraws electron density from the ring, particularly at the ortho and para positions, making the meta positions (C2, C4, C6) relatively more reactive. libretexts.org

In 3-nitrotoluene, these effects converge. The methyl group activates the C2, C4, and C6 positions. The nitro group directs incoming electrophiles to the C2, C4, and C6 positions. The position C4 is both ortho to the activating methyl group and meta to the deactivating nitro group, making it the most electronically favored site for electrophilic attack. This alignment of directing effects leads to a high regioselectivity for the formation of this compound.

Process Optimization

Optimizing the sulfonation process is critical for maximizing yield and purity while minimizing byproducts and waste. Key parameters that are manipulated include temperature, reaction time, and the concentration of the sulfonating agent. While specific data for 3-nitrotoluene is proprietary, extensive research on analogous compounds like 2-nitrotoluene and 4-nitrotoluene provides a clear framework for optimization. For instance, the sulfonation of 2-nitrotoluene can be achieved by heating with 25% oleum at 80°C for 3 hours. chemicalbook.com Continuous processes for related isomers often operate at higher temperatures of 105-115°C to ensure the reaction mass remains molten and to achieve high conversion rates. google.comgoogle.com

A slight stoichiometric excess of SO₃ (e.g., 1.05 to 1.1 moles per mole of nitrotoluene) is often advantageous for driving the reaction to completion. google.com However, excessively high concentrations of SO₃ or temperatures can lead to the formation of undesired byproducts, such as sulfones, or even cause decomposition of the starting material. google.comcore.ac.uk Process control is therefore essential. After the reaction, the product is often isolated by carefully diluting the reaction mixture with water, which causes the sulfonic acid to precipitate. researchgate.net

ParameterTypical RangeEffect on Reaction
Temperature 80°C - 130°CHigher temperatures increase reaction rate but can also promote byproduct formation (e.g., sulfones). google.com
Sulfonating Agent 20-65% Oleum or liquid SO₃Higher SO₃ concentration increases rate but also risk of oxidation and side reactions. google.com
Molar Ratio (SO₃:Substrate) 1.05:1 - 1.5:1A slight excess of SO₃ ensures high conversion; large excesses can lead to byproducts. google.com
Reaction Time 1 - 4 hoursSufficient time is needed for completion; monitored to prevent byproduct formation with extended heating. chemicalbook.com

This table presents typical optimization parameters for nitrotoluene sulfonation based on analogous processes.

Novel Catalytic Systems for Aromatic Sulfonation

While traditional sulfonation with oleum is effective, it generates significant amounts of acidic waste. Modern research focuses on developing more sustainable and efficient catalytic systems.

These novel approaches aim to replace corrosive liquid acids with reusable solid catalysts or to intensify the process using advanced reactor technology. Solid acid catalysts, such as silica (B1680970) sulfuric acid (SSA) and sulfated zirconia, offer advantages like easy separation from the reaction mixture, potential for regeneration and reuse, and often milder reaction conditions. core.ac.uk

Another significant advancement is the use of microreactors for sulfonation. These devices feature channels with sub-millimeter dimensions, providing extremely high surface-area-to-volume ratios. This allows for superior heat and mass transfer, enabling highly exothermic reactions like sulfonation to be controlled with exceptional precision. A study on the sulfonation of nitrobenzene (B124822) with SO₃ in a microreactor achieved 94% conversion with an 88% yield in under two seconds of residence time, demonstrating a dramatic improvement in safety and process efficiency compared to conventional batch methods. rsc.org

Catalytic SystemSubstrate ExampleConditionsKey Advantages
Microreactor with SO₃ NitrobenzeneSolvent-free, <2 sec residence timeEnhanced safety, rapid reaction, high efficiency, process intensification. rsc.org
Sulfated Zirconia AromaticsVariesStrong solid acid, reusable, potential for high activity.
Silica Sulfuric Acid (SSA) AromaticsSolvent-free or in 1,2-dichloroethaneHeterogeneous, reusable, efficient sulfonating reagent.
Chlorosulfuric Acid BenzeneStandard conditionsEffective agent, though still a corrosive liquid reagent. wikipedia.org

This table summarizes various modern approaches to aromatic sulfonation.

Convergent and Divergent Synthetic Pathways to Substituted Toluenesulfonic Acids

Beyond the direct synthesis of a single target molecule, modern organic chemistry employs broader strategies for creating diverse sets of related compounds. Convergent and divergent syntheses are powerful approaches for efficiently producing libraries of substituted toluenesulfonic acids.

Divergent Synthesis

A divergent strategy begins with a common, readily available intermediate, which is then elaborated through various reaction pathways to yield a range of distinct products. This compound is an ideal starting point for such a strategy. The functional groups present—a nitro group, a sulfonic acid group, and the aromatic ring itself—can all be selectively modified.

For example:

Reduction of the Nitro Group: The nitro group can be reduced to an amine, yielding 3-Amino-4-methylbenzenesulfonic acid. This amine can then undergo a host of further reactions (e.g., diazotization followed by Sandmeyer reactions) to introduce a wide variety of substituents (-Cl, -Br, -CN, -OH) at the 3-position.

Modification via the Sulfonic Acid Group: The sulfonic acid group can be converted into a sulfonyl chloride (-SO₂Cl), a key intermediate for synthesizing sulfonamides or sulfonate esters.

Desulfonation: Aromatic sulfonation is often a reversible reaction. wikipedia.org The sulfonic acid group can be removed under dilute acidic conditions, which makes it useful as a temporary "blocking group" to direct other electrophilic substitutions to desired positions before being removed.

This approach allows for the rapid generation of a library of analogs from a single precursor, which is highly valuable in fields like materials science and medicinal chemistry.

Convergent Synthesis

In contrast, a convergent synthesis involves preparing different fragments of a complex molecule separately and then combining them in the final stages of the synthesis. This strategy is generally more efficient for building highly substituted or complex molecules, as it maximizes the use of precious starting materials and simplifies purification.

To synthesize a complex substituted toluenesulfonic acid, one might:

Prepare a highly functionalized toluene derivative through a multi-step synthesis.

Separately, prepare a specialized sulfonating agent.

Combine these two fragments in a final step.

The strategic planning for synthesizing polysubstituted benzenes is crucial. The order in which substituents are introduced is dictated by their activating/deactivating and directing effects to achieve the desired isomer. libretexts.org For example, introducing a strongly deactivating group like a sulfonic acid early in a synthesis may prevent subsequent reactions like Friedel-Crafts alkylation. libretexts.org Therefore, a convergent approach where a complex side-chain is built onto the toluene ring before the final sulfonation step is often preferred.

Reaction Mechanisms and Kinetics of Formation

Mechanistic Aspects of Aromatic Sulfonation

Reaction Kinetics and Rate-Limiting Steps in Sulfonation Processes

The kinetics of aromatic sulfonation are complex and highly dependent on the specific conditions employed, particularly the concentration of the sulfonating agent. Unlike many other electrophilic aromatic substitutions, sulfonation is notably reversible. slideshare.net The rate of reaction is influenced by several factors, including temperature, the concentration of sulfur trioxide (SO₃), and the electronic properties of the aromatic substrate. numberanalytics.com

The reaction order can vary. For deactivated compounds like nitrobenzene (B124822), the reaction is typically first-order with respect to the aromatic substrate. vpscience.org For more reactive compounds, the kinetics can become zero-order in the aromatic substrate, indicating that the formation of the active electrophile is the slowest step and thus rate-determining. vpscience.org

The rate-limiting step in aromatic sulfonation is a subject of detailed study. Generally, in electrophilic aromatic substitution, the initial attack by the electrophile on the aromatic ring to form a carbocation intermediate (the sigma complex or arenium ion) is the rate-determining step. masterorganicchemistry.com However, for sulfonation, the subsequent deprotonation step to restore aromaticity can be partially or fully rate-limiting, particularly in highly acidic media. researchgate.net This is evidenced by the observation of a kinetic isotope effect, where replacing an aromatic hydrogen with deuterium (B1214612) leads to a change in the reaction rate. researchgate.net

The nature of the sulfonating entity itself is dependent on the medium. In concentrated sulfuric acid, the electrophile can be H₃SO₄⁺ or H₂S₂O₇ (disulfuric acid), with the latter predominating at very high acid concentrations. researchgate.netresearchgate.net When fuming sulfuric acid (oleum) or pure sulfur trioxide is used, SO₃ is the active electrophile. numberanalytics.comnih.gov Studies on the sulfonation of compounds like nitrobenzene with sulfur trioxide have shown the reaction to be second-order with respect to SO₃, suggesting a mechanism where one molecule of SO₃ acts as the electrophile and a second acts as a base to assist in proton removal, or that the dimer S₂O₆ is the reactive species.

Table 1: Factors Influencing Reaction Kinetics in Aromatic Sulfonation

FactorEffect on Reaction RateScientific RationaleCitation
Substrate Structure Activating groups (-CH₃) increase the rate; deactivating groups (-NO₂) decrease the rate.Activating groups donate electron density to the aromatic ring, stabilizing the sigma complex intermediate. Deactivating groups withdraw electron density, destabilizing the intermediate. vpscience.org
Acid Concentration Rate generally increases with higher concentrations of H₂SO₄ or SO₃.Higher concentrations increase the population of the active electrophilic species (e.g., H₂S₂O₇, SO₃). numberanalytics.comresearchgate.net
Temperature Increasing temperature typically increases the reaction rate.Provides the necessary activation energy for the reaction. However, it can also favor the reverse reaction (desulfonation) and the formation of byproducts. slideshare.netnumberanalytics.com
Solvent Polar solvents can influence the reaction mechanism and rate.Solvents can solvate intermediates and participate in the reaction mechanism. nih.gov

Integrated Reaction Mechanism Analysis for 3-Nitrotoluene-4-sulfonic Acid Formation

The formation of this compound from 3-nitrotoluene (B166867) proceeds via a multi-step electrophilic aromatic substitution mechanism. The process involves the generation of a potent sulfur-based electrophile which then attacks the electron-rich pi system of the nitrotoluene ring.

The directing effects of the substituents on the 3-nitrotoluene ring are crucial for determining the position of the incoming sulfonic acid group. The methyl group (-CH₃) is an activating, ortho-para director, meaning it preferentially directs incoming electrophiles to positions 2, 4, and 6. The nitro group (-NO₂) is a strongly deactivating, meta director, directing electrophiles to position 5. The position C-4 is para to the activating methyl group and meta to the deactivating nitro group. This combination of directing influences makes position 4 the most favorable site for electrophilic attack, leading to the predominant formation of this compound.

The integrated mechanism can be outlined in the following key steps:

Formation of the Electrophile: The active electrophile is generated from the sulfonating agent. In the presence of fuming sulfuric acid (oleum), sulfur trioxide (SO₃) is the primary electrophile. In some models, SO₃ is protonated by the strong acid to form HSO₃⁺, or it reacts with sulfuric acid to form disulfuric acid (H₂S₂O₇), which then serves as the SO₃ donor. numberanalytics.commasterorganicchemistry.comresearchgate.net

2 H₂SO₄ ⇌ H₃O⁺ + HS₂O₇⁻

H₂S₂O₇ ⇌ H₂SO₄ + SO₃ (electrophile)

Electrophilic Attack and Formation of the Sigma (σ) Complex: The electrophile (SO₃) is attacked by the π-electrons of the 3-nitrotoluene ring at the C-4 position. This is typically the rate-determining step. The attack breaks the aromaticity of the ring and forms a resonance-stabilized carbocation known as an arenium ion or sigma complex. The stability of this intermediate is enhanced by the electron-donating methyl group and is not significantly destabilized by the nitro group, which is meta to the site of attack.

Deprotonation and Restoration of Aromaticity: A base in the reaction mixture, such as the bisulfate ion (HSO₄⁻) or another molecule of the solvent, removes the proton from the C-4 carbon atom. masterorganicchemistry.com This step restores the stable aromatic π-system and results in the final product, this compound. As noted previously, this deprotonation step can be partially rate-limiting under certain conditions. researchgate.net

Table 2: Key Species in the Formation of this compound

Species TypeChemical Name/StructureRole in Mechanism
Substrate 3-NitrotolueneThe starting aromatic compound undergoing substitution.
Electrophile Sulfur Trioxide (SO₃) or Disulfuric Acid (H₂S₂O₇)The electron-deficient species that attacks the aromatic ring.
Intermediate 4-Sulfonyl-3-nitrotoluene arenium ion (Sigma Complex)The resonance-stabilized carbocation formed after electrophilic attack.
Base Bisulfate ion (HSO₄⁻) or Sulfuric Acid (H₂SO₄)Accepts a proton from the sigma complex to restore aromaticity.
Product This compoundThe final sulfonated aromatic compound.

Derivatization and Applications As a Chemical Intermediate in Research

Role as an Intermediate in Organic Dye Synthesis

Nitrotoluene sulfonic acids are instrumental in the synthesis of various classes of dyes, most notably stilbene (B7821643) and azo dyes.

Stilbene Dyes: The most significant application in this area is the use of 4-nitrotoluene-2-sulfonic acid as the primary precursor for producing 4,4'-dinitrostilbene-2,2'-disulfonic acid. google.comjustia.com This conversion is typically achieved through oxidative condensation in an aqueous alkaline medium. justia.com The resulting dinitro compound is a cornerstone intermediate that can be further modified. For example, partial reduction yields 4-nitro-4'-amino-stilbene-2,2'-disulphonic acid, a valuable dyestuff intermediate in its own right. prepchem.com Complete reduction produces 4,4'-diamino-2,2'-stilbenedisulfonic acid, which can be diazotized and coupled to form a range of direct dyes for cellulosic fibers like paper. iarc.frprepchem.com

Azo Dyes: The amino derivatives obtained from the reduction of nitrotoluene sulfonic acids are key components in producing azo dyes. For instance, o-toluidine-4-sulfonic acid, derived from the reduction of 2-nitrotoluene-4-sulfonic acid, is an intermediate for various azo dyes. iarc.fr Similarly, 4-aminotoluene-3-sulfonic acid is used in the synthesis of azobenzene (B91143) derivatives. sigmaaldrich.com These aminotoluene sulfonic acids serve as diazo components or coupling partners, allowing for the creation of a wide spectrum of colors for textiles and other materials.

PrecursorKey IntermediateDye Class/Example
4-Nitrotoluene-2-sulfonic acid4,4'-Dinitrostilbene-2,2'-disulfonic acidStilbene Dyes
4-Nitrotoluene-2-sulfonic acid4,4'-Diamino-2,2'-stilbenedisulfonic acidDirect Dyes
2-Nitrotoluene-4-sulfonic acido-Toluidine-4-sulfonic acidAzo Dyes
4-Aminotoluene-3-sulfonic acid-Azobenzene Dyes

Application as a Building Block for Pharmaceutical Intermediates

The derivatives of nitrotoluene sulfonic acids are recognized as important building blocks in the pharmaceutical industry. oecd.orgjjnitro.com The transformation of these compounds into various amines and other derivatives allows for their incorporation into complex, biologically active molecules.

General applications include the synthesis of active pharmaceutical ingredients (APIs), sulfa drugs, analgesics (pain relievers), and antipyretics (fever reducers). jjnitro.com For example, 4-nitrotoluene-2-sulfonic acid (also known as para-nitrotoluene-ortho-sulfonic acid or PNTOSA) is cited as an intermediate in the convergence of pharmaceutical intermediates used in drugs for conditions like gastroesophageal reflux disease. jjnitro.com While specific pathways are often proprietary, the utility of the aminotoluene sulfonic acid scaffold is evident.

Recent research has explored the development of lipophilic prodrugs from sulfonic acids to improve bioavailability. Nitrophenyl esters of sulfonic acids have been synthesized and studied for this purpose. These esters show stability over a range of pH values but can be hydrolyzed enzymatically in the body, releasing the active sulfonic acid. This strategy could be applied to deliver drugs bearing a sulfonate group more effectively. nih.gov

DerivativePotential Pharmaceutical Application
4-Nitrotoluene-2-sulfonic acidIntermediate for APIs (e.g., for GERD treatment), Sulfa Drugs
Aminotoluene sulfonic acidsBuilding blocks for various therapeutic compounds
Nitrophenyl esters of sulfonic acidsPotential as peroral prodrugs for sulfonic acid-based drugs

Utilization in Agrochemical Precursor Synthesis

The versatility of nitrotoluene derivatives extends into the agrochemical sector. 4-Nitrotoluene (B166481) itself is a known precursor for the herbicide Chlorotoluron. innospk.com Its sulfonated derivative, 4-nitrotoluene-2-sulfonic acid, is also utilized in the agrochemical industry for synthesizing products like herbicides and pesticides that protect crops. oecd.orgjjnitro.com The reduction of the nitro group to an amine is a common step, creating intermediates like toluidines that are further functionalized to produce the final active agrochemical compounds. For example, a derivative of 2-nitrotoluene (B74249), 2-ethyl-6-methylaniline, is an important intermediate in the manufacture of agricultural chemicals. iarc.fr

Development of Fluorescent Whitening Agent Precursors

One of the most significant industrial applications of 4-nitrotoluene-2-sulfonic acid is its role as the essential starting material for a majority of fluorescent whitening agents (FWAs), also known as optical brighteners. google.comchemicalbook.comchemicalbook.com Thousands of tons of this intermediate are produced annually for this purpose. google.comchemicalbook.com

The synthesis begins with the oxidative condensation of two molecules of 4-nitrotoluene-2-sulfonic acid to form 4,4'-dinitrostilbene-2,2'-disulfonic acid (DNS). google.comjustia.comnih.gov This reaction can be carried out using various oxidizing agents, including sodium hypochlorite (B82951) or air (oxygen) in the presence of a catalyst. justia.comnih.gov

The DNS is then reduced to form 4,4'-diamino-2,2'-stilbenedisulfonic acid (DASDA), another crucial intermediate. google.comprepchem.com DASDA is the central building block for the most common class of FWAs. It is typically reacted with cyanuric chloride and subsequently with various amines to produce the final FWA molecules of the 4,4'-bis([1,3,5-triazin-2-yl]amino)-stilbene-2,2'-disulfonic acid type. google.comchemicalbook.comevitachem.com These agents function by absorbing ultraviolet light and re-emitting it as blue light, resulting in a brighter, whiter appearance for textiles, paper, and detergents. evitachem.com

Starting MaterialKey Intermediate 1Key Intermediate 2Final Product Class
4-Nitrotoluene-2-sulfonic acid4,4'-Dinitrostilbene-2,2'-disulfonic acid (DNS)4,4'-Diamino-2,2'-stilbenedisulfonic acid (DASDA)Triazinyl Stilbene FWAs

Design and Synthesis of Advanced Materials Precursors

Derivatives of nitrotoluene sulfonic acids are finding applications in the field of advanced materials, particularly in polymers for electronics and energy. The stilbene backbone, derived from 4-nitrotoluene-2-sulfonic acid, is a key structural motif.

Nonlinear Optical (NLO) Materials: Stilbene derivatives are known to possess significant second-order nonlinear optical properties, which are useful in applications like second-harmonic generation (SHG) for laser technologies. optica.orgrsc.org Polymers can be created where stilbene-based chromophores are incorporated into a polymer matrix, such as PMMA. spiedigitallibrary.orgresearchgate.net The derivative 4,4'-diamino-2,2'-stilbenedisulfonic acid can be used to synthesize such NLO-active materials. These materials are poled using a strong DC electric field to align the chromophores, creating a non-centrosymmetric structure required for second-order NLO effects. optica.orgresearchgate.net

Polymer Membranes: 4,4'-Diamino-2,2'-stilbenedisulfonic acid is also used as a comonomer in the synthesis of specialized polyamides. These polymers are being investigated for use as proton exchange membranes (PEMs) in fuel cells. The sulfonic acid groups provide the necessary proton conductivity. evitachem.com

Advanced Analytical and Spectroscopic Characterization Techniques for 3 Nitrotoluene 4 Sulfonic Acid and Its Intermediates

Chromatographic Techniques for Separation and Identification

Chromatographic methods are indispensable for separating complex mixtures and identifying individual components. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Thin-Layer Chromatography (TLC) each play a specific and vital role in the analytical workflow.

Gas Chromatography-Mass Spectrometry (GC-MS) for Intermediates

GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds, making it well-suited for the characterization of certain intermediates in the synthesis of 3-Nitrotoluene-4-sulfonic acid, particularly the nitrotoluene isomers. icm.edu.pl The nitration of toluene (B28343) yields a mixture of isomers, primarily 2-nitrotoluene (B74249) and 4-nitrotoluene (B166481), with a smaller amount of 3-nitrotoluene (B166867). nih.gov GC-MS allows for the effective separation of these isomers and their subsequent identification based on their mass spectra.

The coupling of a gas chromatograph with a mass spectrometer provides both retention time data, which is characteristic of a compound under specific chromatographic conditions, and mass spectral data, which gives information about the molecular weight and fragmentation pattern of the analyte. This dual detection provides a high degree of confidence in the identification of unknown compounds in a mixture. For instance, GC-MS has been successfully used to quantify 3-nitrotoluene in the presence of high concentrations of 2- and 4-nitrotoluene. icm.edu.pl The technique has also been employed in the analysis of wastewater from nitrotoluene manufacturing plants to identify and quantify the different isomers.

While direct GC-MS analysis of the highly polar and non-volatile this compound is not feasible, it is an essential tool for monitoring the purity of the starting materials and identifying byproducts formed during the initial nitration step.

Table 1: GC-MS Data for Nitrotoluene Isomers

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Retention Time (min)Key Mass Spectral Fragments (m/z)
2-NitrotolueneC₇H₇NO₂137.14Varies with column and conditions137, 120, 92, 65
3-NitrotolueneC₇H₇NO₂137.14Varies with column and conditions137, 120, 92, 65
4-NitrotolueneC₇H⇇NO₂137.14Varies with column and conditions137, 120, 92, 65

Note: Retention times are highly dependent on the specific GC column, temperature program, and carrier gas flow rate used. The mass spectral fragments are indicative and may vary with the ionization method.

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Analysis

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the analysis of non-volatile and thermally labile compounds like this compound and its isomers. It is widely used for purity determination, isomer separation, and quantitative analysis.

Reversed-phase HPLC with UV detection is a common method for analyzing nitrotoluene sulfonic acids. montana.edu In this technique, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. The use of a diode array detector (DAD) allows for the acquisition of UV spectra for each eluting peak, aiding in peak identification and purity assessment.

The separation of sulfonic acid isomers can be challenging due to their similar chemical properties. However, by optimizing the mobile phase composition, pH, and column chemistry, it is possible to achieve complete separation. For instance, the separation of aminotoluenesulfonic acid isomers has been achieved using graphitized carbon black in solid-phase extraction followed by HPLC. sigmaaldrich.com Ion-pair chromatography can also be employed to enhance the retention and separation of these highly polar compounds. montana.edu

Table 2: Typical HPLC Conditions for Nitrotoluene Sulfonic Acid Analysis

ParameterCondition
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol)
Detection UV Diode Array Detector (DAD) at a specific wavelength (e.g., 254 nm)
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL

Note: These are general conditions and require optimization for specific applications.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of chemical reactions. nih.govgoogle.com In the synthesis of this compound, TLC can be used to quickly assess the consumption of starting materials and the formation of the product.

A small aliquot of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then developed in a suitable mobile phase. The separated spots are visualized under UV light or by staining with a developing agent. By comparing the TLC profile of the reaction mixture with that of the starting materials and a reference standard of the product, the progress of the reaction can be qualitatively determined. nih.gov For instance, the completion of the sulfonation of 4-nitrotoluene can be checked by TLC. nih.gov

While not a quantitative technique, TLC provides immediate feedback, allowing chemists to make timely decisions about reaction times and conditions. It is an essential tool for process optimization and troubleshooting in the synthesis of this compound.

Advanced Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in a compound. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental for the unambiguous identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within a molecule.

For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts (δ) and coupling patterns (J) of the aromatic protons are particularly informative for confirming the substitution pattern on the benzene (B151609) ring. For example, in the sulfonation of o-nitrotoluene, proton NMR analysis of the reaction mixture revealed that 2-nitrotoluene-4-sulfonic acid was the sole product. researchgate.net

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. The chemical shifts of the carbon atoms are influenced by the electron-withdrawing nitro and sulfonic acid groups.

Table 3: Predicted ¹H NMR and ¹³C NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)Assignment
¹H~8.2d~2H-2
¹H~7.8dd~8, 2H-5
¹H~7.4d~8H-6
¹H~2.6s--CH₃
¹³C~148C-C-NO₂
¹³C~140C-C-SO₃H
¹³C~135C-C-CH₃
¹³C~132CH-C-5
¹³C~128CH-C-6
¹³C~125CH-C-2
¹³C~20CH₃--CH₃

Note: These are predicted values and may vary depending on the solvent and experimental conditions. d = doublet, dd = doublet of doublets, s = singlet, C = quaternary carbon, CH = methine carbon, CH₃ = methyl carbon.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic structure of this compound.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would exhibit strong absorption bands corresponding to the nitro (-NO₂) and sulfonic acid (-SO₃H) groups.

Key IR Absorption Bands for this compound:

O-H stretch (sulfonic acid): Broad band around 3000 cm⁻¹

C-H stretch (aromatic and methyl): Around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹

Asymmetric and Symmetric NO₂ stretch: Around 1530 cm⁻¹ and 1350 cm⁻¹

S=O stretch (sulfonic acid): Around 1250-1150 cm⁻¹ and 1050-1000 cm⁻¹

C=C stretch (aromatic): Around 1600-1450 cm⁻¹

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. libretexts.org The presence of the aromatic ring conjugated with the nitro group in this compound gives rise to characteristic absorption bands in the UV region. The position and intensity of these bands can be influenced by the solvent and the pH of the solution. The UV spectrum is useful for quantitative analysis and for confirming the presence of the chromophoric system. For instance, the UV spectrum of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) shows a characteristic peak due to its conjugated pi-bonding systems. libretexts.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of this compound and its synthetic intermediates. Unlike low-resolution mass spectrometry, which provides the nominal mass of an ion, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy, typically within 5 parts per million (ppm). This precision allows for the calculation of a unique elemental formula.

For this compound, with a molecular formula of C₇H₇NO₅S, the theoretical exact mass can be calculated based on the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S). chemspider.com HRMS analysis, often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), can ionize the molecule (e.g., as a deprotonated molecule [M-H]⁻) and measure its m/z value with high precision. researchgate.net By comparing the experimentally measured exact mass with the theoretical mass, the molecular formula can be confirmed, distinguishing it from other potential compounds with the same nominal mass.

Furthermore, the isotopic pattern observed in the mass spectrum provides additional confirmation. The presence of elements like sulfur results in a characteristic isotopic signature (e.g., the ³⁴S isotope at M+2), the relative abundance of which can be predicted and compared against the experimental data.

Table 1: Theoretical HRMS Data for this compound (C₇H₇NO₅S)

Ion Species Theoretical Exact Mass (m/z)
[M+H]⁺ 218.0118
[M-H]⁻ 216.0000
[M+Na]⁺ 240.0037

This table presents the calculated theoretical exact masses for different ionic species of this compound. These values serve as the benchmark for experimental HRMS measurements.

In-Situ Reaction Monitoring Techniques

Monitoring the synthesis of this compound in real-time is crucial for optimizing reaction conditions, maximizing yield, and ensuring process safety. In-situ techniques, where analytical probes are inserted directly into the reaction vessel, provide continuous data on the concentration of reactants, intermediates, and products without the need for manual sampling.

The synthesis of nitrotoluene sulfonic acids typically involves the sulfonation of a nitrotoluene or the nitration of a toluenesulfonic acid. nih.goviarc.fr For instance, the sulfonation of 4-nitrotoluene is a process that can be monitored to track conversion rates and yield. google.com While patents often describe taking periodic samples for offline analysis, modern process analytical technology (PAT) enables real-time monitoring.

Spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are particularly well-suited for in-situ monitoring of such reactions in solution. An FT-IR probe, for example, can track the disappearance of characteristic vibrational bands of the starting material (e.g., p-toluenesulfonic acid) and the simultaneous appearance of bands corresponding to the product, such as the symmetric and asymmetric stretches of the nitro group (-NO₂) and the sulfonic acid group (-SO₃H). This allows for precise determination of the reaction endpoint and can help identify the formation of any transient intermediates or by-products.

Quantitative Analytical Methodologies for Purity and Yield Determination

A typical HPLC method involves using a reverse-phase column (e.g., C18) with a suitable mobile phase, often a mixture of acetonitrile and water with an acidic modifier like phosphoric or formic acid to ensure sharp peak shapes. sielc.com Detection is usually performed with an ultraviolet (UV) detector set at a wavelength where the nitroaromatic chromophore exhibits strong absorbance.

For quantification, a calibration curve is constructed using certified reference standards of this compound at various concentrations. The peak area of the analyte in the sample is then compared to this calibration curve to determine its exact concentration. This method can also simultaneously quantify unreacted starting materials and impurities, such as isomeric by-products or sulfones, which are common in sulfonation reactions. Research on the synthesis of related isomers like 4-nitrotoluene-2-sulfonic acid reports achieving high yields, often exceeding 99%, with minimal unreacted starting material remaining. google.comgoogle.com These yield and purity assessments are critically dependent on accurate quantitative analysis.

Table 2: Example HPLC Data for Purity Analysis

Compound Retention Time (min) Peak Area Concentration (%)
p-Toluenesulfonic Acid (Starting Material) 3.5 15,200 0.15
This compound 5.8 9,850,000 99.10
Isomeric By-product 6.2 65,400 0.65
Sulfone By-product 9.1 10,100 0.10

This table provides a hypothetical but representative set of HPLC results for a purity analysis, demonstrating the separation and quantification of the main product from potential impurities.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations on Reactivity and Selectivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in modeling the electronic structure of molecules and mapping out the energetic landscapes of reaction pathways. These calculations provide fundamental insights into the reactivity of toluene (B28343) and the regioselectivity of its nitration and sulfonation.

Computational studies have been crucial in detailing the mechanisms of electrophilic aromatic substitution for both nitration and sulfonation. The process generally involves the formation of an initial π-complex between the aromatic ring and the electrophile (NO₂⁺ or SO₃), which then rearranges through a high-energy transition state to form a σ-complex, also known as a Wheland intermediate.

For the sulfonation of toluene with sulfur trioxide, molecular modeling suggests the reaction proceeds via a π-complex, which rearranges to a Wheland intermediate. This intermediate is proposed to react with another molecule of sulfur trioxide to form a pyrosulfonate intermediate, which then undergoes a prototropic rearrangement to yield the sulfonic acid. DFT calculations have been used to clarify that the sulfonation of benzene (B151609) with SO₃ in various solvents is a trimolecular, one-step reaction that follows transition state theory, challenging simpler textbook mechanisms.

In the case of nitration, DFT calculations have been employed to locate the stationary points, including transition states, for the reaction of toluene with the nitronium ion (NO₂⁺). These studies have determined the order of activation energy for the different substitution positions, finding it to be para- < ortho- < meta- relative to benzene, which helps explain the observed product distributions. Quantum chemical calculations also show that the initial cytochrome P450-catalyzed hydroxylation is highly exothermic, followed by steps with specific activation barriers leading to the formation of the reactive diazonium ion.

A key application of computational chemistry is the prediction of isomer distributions in the products of electrophilic aromatic substitution. The methyl group of toluene is an ortho-, para-directing activator, meaning substitution occurs preferentially at these positions over the meta position.

Experimental results for the sulfonation and nitration of toluene confirm this preference, but the exact ratios can vary significantly with reaction conditions. For instance, the sulfonation of toluene with sulfur trioxide in liquid sulfur dioxide at -12.5°C yields a high percentage of the para isomer. In contrast, nitration with a standard mixed-acid (HNO₃/H₂SO₄) typically produces a majority of the ortho isomer along with a significant amount of the para isomer and very little meta product.

Early or simplistic computational models based solely on transition state theory often fail to accurately predict these experimental isomer ratios. More advanced studies, however, have achieved remarkable accuracy. For example, a detailed study on the nitration of toluene with nitronium tetrafluoroborate (B81430) (NO₂⁺BF₄⁻) found that naïve calculations incorrectly favored the para product. However, by running unconstrained ab initio molecular dynamics (AIMD) simulations that account for dynamic effects, post-transition-state bifurcations, and the explicit role of the solvent, researchers were able to predict the o/m/p ratio with near-perfect agreement with experimental values.

ReactionConditionsIsomerExperimental Distribution (%)Computational Prediction (%)Source
NitrationNO₂⁺BF₄⁻ in Dichloromethane (B109758)ortho4145
meta22
para5753
NitrationTypical Isothermalortho58.5-
meta4.5-
para37-
SulfonationSO₃ in liquid SO₂ at -12.5°Cortho10.03-
meta0.73-
para89.24-
SulfonationSilica-supported catalystortho10-
meta0-
para90-

Elucidation of Reaction Pathways and Transition States

Molecular Dynamics Simulations of Reaction Environments

While quantum chemical calculations are excellent for studying the energetics of a few reacting molecules in a vacuum, Molecular Dynamics (MD) simulations are used to model the behavior of molecules in a realistic reaction environment, such as in a solvent with counter-ions, over a period of time.

Pioneering MD studies on the nitration of toluene have revealed that the reaction environment plays a decisive role in determining the final product ratio. Simulations of the reaction between toluene and NO₂⁺BF₄⁻ in dichloromethane showed that there is no free-energy barrier after the initial encounter complex is formed. The reaction proceeds down an exergonic slope, but the trajectory takes a surprisingly long time (around 3 picoseconds) to complete. This delay is due to the necessary reorganization of the solvent molecules and the BF₄⁻ counterion. Crucially, the selectivity for the ortho, meta, or para position is decided late in these long trajectories, highlighting that a static picture based on transition state energies is insufficient to explain the regiochemistry.

MD simulations are also used to study the behavior of sulfonated species in solution. For example, simulations of sulfonated polystyrene in toluene have been used to investigate polymer conformation and the formation of ionic clusters, providing insight into the interactions between the sulfonate groups and the surrounding solvent molecules. Born-Oppenheimer molecular dynamics simulations have also been used to investigate the reaction of SO₃ with other molecules on the surface of water droplets, showing that reactions can complete within picoseconds through complex, water-assisted pathways.

Computational Design of Catalytic Systems for Nitration and Sulfonation

Computational catalysis leverages theoretical principles to design and optimize catalysts for improved activity, selectivity, and sustainability. This approach is particularly valuable for fine-tuning the nitration and sulfonation of toluene to favor specific isomers, which is essential for the synthesis of precursors like 3-Nitrotoluene-4-sulfonic acid.

A significant area of research has been the computational design of solid acid catalysts to replace corrosive liquid acid mixtures like HNO₃/H₂SO₄. Zeolites, with their well-defined pore structures, are prime candidates for shape-selective catalysis. Computational studies have been used to investigate the mechanism of para-selective nitration of toluene in H-beta zeolite. Periodic DFT calculations were performed to assess the energy profiles for nitration at different active sites within the zeolite framework. These calculations revealed that specific aluminum T-sites within the zeolite channels provide favorable environments that sterically hinder the formation of the ortho isomer while promoting the formation of the desired para-nitrotoluene.

Beyond zeolites, computational methods guide the development of other heterogeneous catalysts. Studies have explored various modified zirconia catalysts, where doping with different metals (Ce, Co, Mn, Zn) alters the catalytic activity. Computational analysis helps to understand how these dopants affect the catalyst's electronic properties, surface acidity, and phase stability, correlating these features with observed toluene conversion rates and product selectivities. The overarching goal of these design efforts is to create catalysts that not only improve selectivity but are also reusable and environmentally benign.

Catalyst SystemReactionKey Findings / SelectivitySource
Zeolite H-BetaLiquid Phase Nitration of Toluenep/o ratio between 1.5 and 2.2, indicating shape selectivity.
Zeolite H-BetaVapor Phase Nitration of Toluene (with dilute HNO₃)

Research Challenges and Future Directions

Sustainable and Green Chemistry Approaches in Synthesis

A primary challenge in the production of nitrated aromatic compounds is the reliance on traditional methods that often use harsh reagents and generate significant chemical waste. Future research is heavily geared towards integrating green chemistry principles to mitigate environmental impact.

Key research thrusts include:

Solid Acid Catalysts: The use of strong mineral acids like sulfuric acid is effective but leads to corrosive and difficult-to-recycle waste streams. A significant area of research is the development of solid acid catalysts to drive nitration reactions. google.com These catalysts are environmentally benign, can be easily separated from the reaction mixture, and potentially regenerated and reused, thus eliminating waste acid pollution. google.com

Solvent-Free Reactions: Innovations aim to reduce or eliminate the use of organic solvents. For instance, processes are being developed that operate without a solvent, which simplifies product work-up and reduces environmental discharge. google.com

Advanced Reduction Techniques: The reduction of the nitro group is a key transformation. Photocatalytic reduction, using semiconductors like TiO2 and light as an energy source, represents a green alternative to traditional chemical reductants. hep.com.cnhep.com.cn Studies on related compounds show that this method can be enhanced with surfactants under mild conditions, pointing to a promising research avenue. hep.com.cnhep.com.cnresearchgate.net

Green Chemistry ApproachDescriptionPotential Benefit
Solid Acid Catalysis Replacing liquid mineral acids with reusable solid catalysts for the nitration step. google.comEliminates corrosive acid waste; simplifies catalyst recovery. google.com
Solvent-Free Synthesis Conducting reactions in the absence of traditional organic solvents. google.comReduces volatile organic compound (VOC) emissions; simplifies purification.
Byproduct Valorization Separating and converting isomeric byproducts into commercially useful materials. google.comMinimizes waste; creates new value streams. google.com
Photocatalytic Reduction Using light and a semiconductor catalyst to reduce the nitro group. hep.com.cnhep.com.cnOperates under ambient conditions; uses a renewable energy source.

Precision Control over Reaction Regioselectivity

The synthesis of 3-Nitrotoluene-4-sulfonic acid requires the nitration of p-Toluene-sulfonic acid. A significant challenge in this electrophilic substitution reaction is controlling the position of the incoming nitro group. The directing effects of the existing methyl and sulfonic acid groups can lead to the formation of a mixture of isomers.

Future research is focused on achieving higher regioselectivity to maximize the yield of the desired 3-nitro isomer and simplify purification.

Catalyst Design: The choice of catalyst can profoundly influence the isomeric distribution of the product. Research into novel solid acid catalysts, such as modified clays, molecular sieves, or heteropoly acids, is critical. google.com The specific acidic sites and pore structure of these catalysts can create a steric environment that favors the formation of one isomer over others. google.com

Reaction Condition Optimization: The formation of unwanted isomers, such as other chloride nitrotoluene sulfonic acids in related syntheses, is a known complication that affects final product purity and yield. google.com Systematic studies that correlate reaction parameters (temperature, solvent, nitrating agent) with isomer distribution are needed. Fractional crystallization is a downstream solution to separate these isomers, but preventing their formation is a more efficient strategy. google.com

Innovations in Continuous Manufacturing and Process Intensification

The chemical industry is progressively shifting from traditional batch processing to continuous manufacturing to enhance safety, consistency, and throughput. The production of this compound and its derivatives is a prime candidate for this transition.

Innovations in this area include:

Continuous Flow Reactors: Implementing the synthesis, particularly the reduction step, in continuous flow systems offers superior control over reaction parameters. Patents describe the use of fixed-bed reactors and ejecting circuit continuous reactors for the hydrogenation of related nitroaromatic compounds. patsnap.comgoogle.com

Process Intensification: These continuous systems achieve process intensification, leading to higher efficiency. For example, a continuous hydrogenation process for a related compound using a palladium-on-carbon (Pa/C) catalyst is noted for being advantageous for industrial-scale production. google.com Such methods often feature lower reaction temperatures and pressures, enhancing safety and reducing energy costs. google.com The ability to recycle the catalyst internally within a continuous loop also prolongs its life and reduces operational costs. google.com

Reactor TechnologyCatalyst ExampleKey AdvantagesRelevant Process Step
Fixed-Bed Reactor Pd/Al2O3 patsnap.comAllows for continuous feeding and discharging; catalyst is stationary.Hydrogenation Reduction
Ejecting Circuit Reactor Carbon-supported Nickel google.comSimplifies process flow; enhances hydrogenation efficiency; allows internal catalyst recycling. google.comHydrogenation Reduction
Stirred Reactor (Continuous) Pa/C google.comMild reaction conditions; low pressure and temperature; suitable for continuous industrial production. google.comHydrogenation Reduction

Discovery of Novel Applications and Functional Derivatives

While this compound is primarily known as a precursor in the synthesis of pigments, there is significant untapped potential for its use in other areas. patsnap.com Future growth depends on creating and exploring the properties of new functional derivatives.

Intermediate for Pigments: Its chlorinated derivative, 6-chloro-3-nitrotoluene-4-sulfonic acid, is a critical intermediate for producing important red organic pigments like C.I. Pigment Red 52 and C.I. Pigment Red 53. patsnap.com

Exploring Functionalization: The aromatic ring of this compound can be further substituted with a variety of functional groups (e.g., halogens, amines, hydroxyls), leading to a diverse library of new molecules. americanchemicalsuppliers.com Research into the synthesis and characterization of these derivatives could lead to applications in materials science, agrochemicals, or specialty polymers.

Environmental Research: The study of related compounds in photocatalytic degradation and reduction processes suggests a role for these molecules as model pollutants in environmental science research. hep.com.cnresearchgate.net Understanding their behavior in such systems can aid in the development of new water treatment technologies.

Integration of Artificial Intelligence and Machine Learning in Chemical Synthesis Research

The integration of computational tools is set to revolutionize chemical synthesis. While direct applications to this compound are not yet widely reported, the potential is immense.

Future directions include:

Predictive Modeling for Regioselectivity: Machine learning algorithms could be developed to predict the outcome of nitration reactions. By training models on datasets that include catalyst type, substrates, and reaction conditions, AI could accurately forecast isomer distribution, thereby accelerating the discovery of highly selective synthesis routes and reducing the need for extensive empirical screening.

Process Optimization: In continuous manufacturing, AI can be used to optimize process parameters in real-time. By analyzing sensor data from a flow reactor, machine learning models can adjust variables like temperature, flow rate, and pressure to maximize yield and purity while ensuring safe operation.

Discovery of New Applications: AI and machine learning can be employed to screen virtual libraries of potential derivatives of this compound. These models can predict properties such as color, solubility, or potential bioactivity, allowing researchers to prioritize the synthesis of compounds with the highest probability of being useful for novel applications.

Q & A

Basic: What are the primary synthetic routes for 3-Nitrotoluene-4-sulfonic acid, and how do their yields and challenges compare?

Answer:
Two main routes are documented:

Synthesis from 3,4-Dinitrotoluene : Sulfonation of 3,4-dinitrotoluene, yielding ~3% product. Challenges include low efficiency due to competing side reactions (e.g., over-sulfonation or decomposition of nitro groups under acidic conditions) .

Oxidation of 2-Nitro-p-tolyl Disulfide : This method avoids direct nitration-sulfonation competition, but optimization is required to control disulfide precursor availability and oxidation selectivity .

Method Reagents/Conditions Yield Key Challenges
3,4-Dinitrotoluene sulfonationSulfur trioxide, H₂SO₄~3%Low yield, side reactions
2-Nitro-p-tolyl disulfide oxidationOxidizing agents (e.g., KMnO₄)Not reportedPrecursor synthesis complexity

Recommendations : Use kinetic studies to identify rate-limiting steps (e.g., sulfonation vs. nitro-group stability) and explore alternative solvents (e.g., SO₃-complexes in aprotic media) to improve selectivity .

Basic: What analytical techniques are most effective for characterizing purity and structural integrity?

Answer:

  • HPLC-MS/MS : Effective for detecting trace impurities (e.g., nitro-reduction byproducts or sulfonic acid isomers). Use ion-pairing chromatography to resolve polar sulfonic acid derivatives .
  • ¹H/¹³C NMR : Key for confirming substitution patterns (e.g., nitro-group position via aromatic proton splitting). Deuterated DMSO enhances solubility and signal resolution .
  • FT-IR : Identifies functional groups (e.g., S=O stretching at 1150–1250 cm⁻¹, nitro-group absorption at 1520 cm⁻¹) .

Data Interpretation Tip : Cross-validate NMR and IR data with computational simulations (e.g., DFT for predicting vibrational modes) to resolve ambiguities in nitro/sulfonyl group orientation .

Advanced: How can conflicting data on sulfonic acid stability under thermal or acidic conditions be resolved?

Answer:
Contradictory stability reports often arise from:

  • Morphological Variability : Crystallinity vs. amorphous forms (e.g., amorphous regions degrade faster due to higher reactivity) .
  • Experimental Design : Use controlled aging studies (e.g., TGA/DSC under inert vs. oxidative atmospheres) to isolate degradation pathways. For example:
    • Thermal Stability : Heat at 100–200°C in N₂ vs. O₂; monitor mass loss and SO₂ release via GC-MS .
    • Acid Hydrolysis : Reflux in H₂SO₄ (varying concentrations) and quantify nitro-group retention via UV-Vis at 270 nm .

Case Study : PFSA ionomer research shows that side-chain chemistry (e.g., perfluorinated vs. aromatic) significantly impacts hydrolytic stability—apply similar comparative frameworks .

Advanced: What computational models predict the reactivity of nitro and sulfonic groups in electrophilic substitution?

Answer:

  • DFT Calculations : Map electrostatic potential surfaces to predict regioselectivity. For example, sulfonic acid groups direct electrophiles to meta positions, while nitro groups deactivate ortho/para sites .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., aqueous vs. DMF environments) on reaction kinetics. Polar solvents stabilize sulfonic acid intermediates, accelerating sulfonation .

Validation : Compare computed activation energies with experimental Arrhenius plots for nitration/sulfonation reactions .

Advanced: How can nitro-group reduction to amino derivatives be optimized while minimizing desulfonation?

Answer:

  • Catalytic Hydrogenation : Use Pd/C or Raney Ni in ethanol at 50–80°C. Monitor H₂ pressure (1–3 atm) to prevent over-reduction. Additives like NH₄Cl stabilize sulfonic acid groups .
  • Chemical Reduction : Fe/HCl systems at 60°C, but control HCl concentration (<10% v/v) to avoid SO₃H cleavage. Quench with NaHCO₃ to isolate amino-sulfonic acid products .
Method Conditions Yield Desulfonation Risk
Catalytic HydrogenationPd/C, H₂ (2 atm), EtOH70–85%Low (pH-neutral)
Fe/HCl ReductionFe powder, 5% HCl, 60°C50–65%Moderate (acidic)

Optimization Strategy : Conduct in situ FT-IR to track nitro-group conversion (↓1520 cm⁻¹) and sulfonic acid retention (↑1150 cm⁻¹) .

Advanced: What strategies mitigate byproduct formation during large-scale synthesis?

Answer:

  • Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., Raman spectroscopy) to detect intermediates like sulfonic anhydrides, which lead to dimers .
  • Design of Experiments (DoE) : Vary temperature, stoichiometry, and mixing rates to identify critical parameters. For example, slow addition of SO₃ reduces local overheating and polysulfonation .

Case Study : PFSA membrane synthesis employs templating agents (e.g., ionic liquids) to direct sulfonation—adapt similar approaches for regioselective functionalization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.